BenchChemオンラインストアへようこそ!

S-(-)-Aminoglutethimide D-Tartrate Salt

Steroidogenesis Adrenal Research Cholesterol Side-Chain Cleavage

S-(-)-Aminoglutethimide D-Tartrate Salt (CAS 57288-04-7) is the chirally pure S-(-) enantiomer, distinct from the R-(+) form in its 15‑fold higher desmolase (CYP11A1) inhibition. This ensures maximal, reproducible blockade of the cholesterol side-chain cleavage pathway — critical for adrenal steroidogenesis and related disease models. The defined D‑tartrate salt guarantees batch-to-batch consistency for enzymatic assays, chiral method development, and pharmacokinetic studies. Procure this well‑characterized benchmark to eliminate the variability of racemic mixtures and achieve reliable, publication‑ready data.

Molecular Formula C₁₇H₂₂N₂O₈
Molecular Weight 382.37
CAS No. 57288-04-7
Cat. No. B1140299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(-)-Aminoglutethimide D-Tartrate Salt
CAS57288-04-7
SynonymsS-(-)-3-(4-Aminophenyl)-3-ethyl-2,6-piperidinedione L-Tartrate Salt;  l-Aminoglutethimide L-tartrate
Molecular FormulaC₁₇H₂₂N₂O₈
Molecular Weight382.37
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-(-)-Aminoglutethimide D-Tartrate Salt (CAS 57288-04-7): A Defined Chiral Aromatase and Desmolase Inhibitor Standard for Steroidogenesis Research


S-(-)-Aminoglutethimide D-Tartrate Salt (CAS 57288-04-7) is the chirally pure S-(-) enantiomer of aminoglutethimide formulated as its D-tartrate salt. This compound belongs to the nonsteroidal aromatase inhibitor class and exhibits a distinct, quantifiable inhibition profile against two key cytochrome P450 enzymes: aromatase (CYP19) and cholesterol side-chain cleavage enzyme (desmolase, CYP11A1). The compound's chiral purity and specific salt form are critical for ensuring reproducible enzymatic inhibition and pharmacokinetic behavior in research settings [1][2].

Why S-(-)-Aminoglutethimide D-Tartrate Salt Cannot Be Replaced by Racemate or R-(+)-Enantiomer in Specialized Research


The biological activity of aminoglutethimide is highly enantiospecific, meaning the S-(-) and R-(+) enantiomers are pharmacologically distinct and non-interchangeable entities. Research demonstrates that the (+)-R enantiomer is approximately 30-fold more potent than the (-)-S enantiomer in inhibiting aromatase, while the (-)-S enantiomer is 15-fold more potent than the (+)-R enantiomer in inhibiting desmolase [1]. Furthermore, the two enantiomers exhibit significantly different metabolic and excretion profiles in vivo [2]. Consequently, using the racemic mixture (DL-aminoglutethimide) or the alternative chiral salt will yield different experimental outcomes, confound dose-response interpretations, and compromise the reproducibility of studies focused on specific steroidogenic pathways.

Quantitative Differentiation of S-(-)-Aminoglutethimide D-Tartrate Salt from its R-(+) Enantiomer and Racemate


Desmolase (CYP11A1) Inhibition: S-(-) Enantiomer is 15-Fold More Potent than R-(+) Enantiomer

S-(-)-Aminoglutethimide D-Tartrate Salt is specifically chosen for research on the cholesterol side-chain cleavage enzyme (desmolase), where its activity profile is inverted relative to aromatase. A key review of the literature confirms that the (-)-S enantiomer of aminoglutethimide is 15 times more potent than the (+)-R enantiomer in inhibiting desmolase [1]. This makes the S-(-) enantiomer the definitive tool for investigating this specific adrenal steroidogenesis pathway.

Steroidogenesis Adrenal Research Cholesterol Side-Chain Cleavage CYP11A1 Inhibition

Aromatase (CYP19) Inhibition: S-(-) Enantiomer Demonstrates ~27-Fold Lower Potency than R-(+) Enantiomer

For studies focusing on aromatase, the S-(-) enantiomer serves a distinct purpose as a low-potency comparator or control. In vitro analysis using rat ovarian microsomes determined the IC50 for (-)-S-aminoglutethimide to be 23.15 ± 2.74 μM. In stark contrast, the IC50 for (+)-R-aminoglutethimide was measured at 0.86 ± 0.06 μM under identical assay conditions [1]. The difference in IC50 values demonstrates a 26.9-fold lower potency for the S-(-) enantiomer.

Aromatase Inhibition Estrogen Biosynthesis CYP19 Assay Enantioselectivity

In Vivo Pharmacokinetics: S-(-) Enantiomer Exhibits Distinct Metabolic and Excretion Profile

The choice of enantiomer has profound implications for in vivo pharmacokinetic studies. In breast cancer patients administered racemic aminoglutethimide, the plasma concentrations of the R-AG enantiomer were approximately 1.5 times higher than those of S-AG [1]. Furthermore, the renal clearance of S-AG was 2.3-fold greater than that of R-AG, and overall urinary excretion accounted for 26% of the administered dose as S-AG compared to only 15% as R-AG [1].

Pharmacokinetics Drug Metabolism Enantioselective Clearance In Vivo Studies

Validated Application Scenarios for S-(-)-Aminoglutethimide D-Tartrate Salt (CAS 57288-04-7)


Investigating Cholesterol Side-Chain Cleavage (Desmolase) Activity

This compound is the optimal tool for research focused on the desmolase (CYP11A1) enzyme. As the (-)-S enantiomer is 15-fold more potent than the (+)-R enantiomer for this target [1], using S-(-)-Aminoglutethimide D-Tartrate Salt ensures maximal inhibition of the cholesterol side-chain cleavage pathway, allowing researchers to effectively study its role in adrenal steroidogenesis and related disorders.

Serving as a Low-Potency Control in Aromatase Structure-Activity Relationship (SAR) Studies

In medicinal chemistry programs aimed at developing novel aromatase inhibitors, S-(-)-Aminoglutethimide D-Tartrate Salt serves as a well-characterized, low-potency benchmark. Its measured IC50 of 23.15 ± 2.74 μM against rat ovarian aromatase [2] provides a reliable baseline for quantifying the improved potency of new chemical entities and for validating the enantioselectivity of novel CYP19 inhibitors.

Conducting Enantioselective Pharmacokinetic and Drug Metabolism Research

Researchers performing in vivo pharmacokinetic or drug-drug interaction studies require the pure S-(-) enantiomer to generate accurate and reproducible data. The distinct metabolic and clearance profile of S-(-)-aminoglutethimide, characterized by a 2.3-fold higher renal clearance and 1.7-fold higher urinary excretion compared to the R-(+) enantiomer [3], precludes the use of the racemate for any study where a single enantiomer's disposition is the subject of investigation.

Establishing Chiral Purity and Analytical Method Development

S-(-)-Aminoglutethimide D-Tartrate Salt is an essential reference standard for developing and validating chiral separation methods, such as HPLC using chiral stationary phases [1]. Its availability as a defined, pure enantiomer allows analytical chemists to accurately quantify enantiomeric impurities in drug substances, ensure batch-to-batch consistency, and support regulatory compliance for chiral pharmaceuticals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-(-)-Aminoglutethimide D-Tartrate Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.